

# Spectroscopic Profile of 3,3-Dimethyl-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: 3,3-Dimethyl-1-indanone

Cat. No.: B145499

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This guide provides a comprehensive overview of the spectroscopic data for **3,3-Dimethyl-1-indanone**, a valuable intermediate in organic synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Data Presentation

The spectroscopic data for **3,3-Dimethyl-1-indanone** is summarized in the tables below. This includes  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data, providing a complete spectral fingerprint of the molecule.

## Nuclear Magnetic Resonance (NMR) Data

$^1\text{H}$  NMR (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.68	d	1H	Ar-H
7.52	t	1H	Ar-H
7.35	t	1H	Ar-H
7.28	d	1H	Ar-H
2.62	s	2H	-CH <sub>2</sub> -
1.35	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

Note: Data is predicted and should be confirmed with experimental results.

<sup>13</sup>C NMR (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
205.0 (Predicted)	C=O (C1)
153.0 (Predicted)	Ar-C (C7a)
135.0 (Predicted)	Ar-C (C3a)
134.5 (Predicted)	Ar-CH
127.5 (Predicted)	Ar-CH
124.0 (Predicted)	Ar-CH
123.5 (Predicted)	Ar-CH
52.0 (Predicted)	-CH <sub>2</sub> - (C2)
42.0 (Predicted)	-C(CH <sub>3</sub> ) <sub>2</sub> (C3)
25.0 (Predicted)	-C(CH <sub>3</sub> ) <sub>2</sub>

Note: An experimental <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> has been reported.[\[1\]](#) Predicted values are provided for reference.

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3050	Aromatic C-H Stretch
~2970	Aliphatic C-H Stretch
~1710	Carbonyl (C=O) Stretch
~1600, ~1480	Aromatic C=C Stretch

## Mass Spectrometry (GC-MS) Data[1]

m/z	Proposed Fragment
160	[M] <sup>+</sup> (Molecular Ion)
145	[M - CH <sub>3</sub> ] <sup>+</sup>
117	[M - CH <sub>3</sub> - CO] <sup>+</sup>
115	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup> (Indenyl Cation)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3,3-Dimethyl-1-indanone** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 10 ppm, and for <sup>13</sup>C NMR, from 0 to 220 ppm.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of **3,3-Dimethyl-1-indanone**, which is a liquid at room temperature, is obtained using the thin-film method. A drop of the neat liquid is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded prior to the sample analysis.

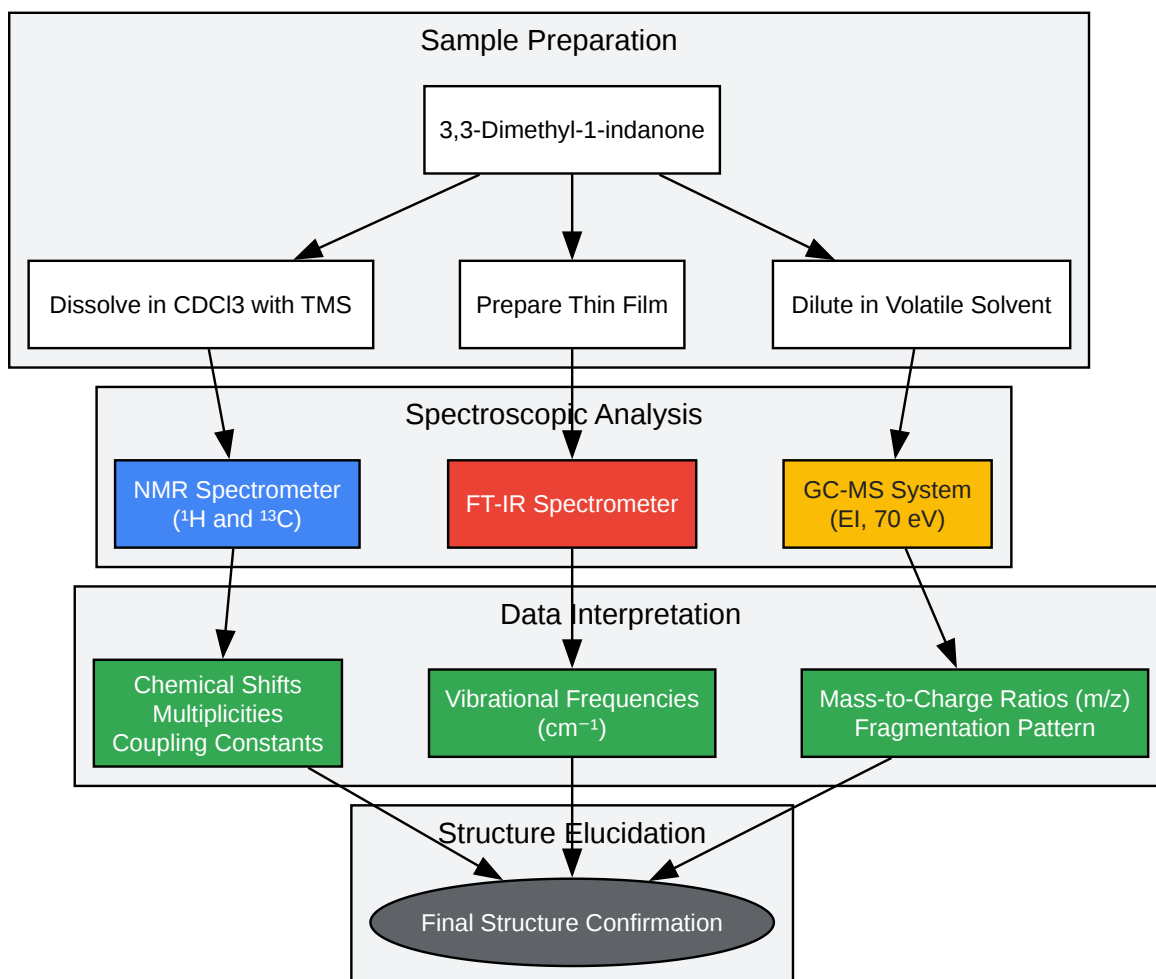
## Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **3,3-Dimethyl-1-indanone** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The analysis is performed on a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25  $\mu\text{m}$  film thickness). The oven temperature is programmed to ramp from an initial temperature (e.g., 50  $^{\circ}\text{C}$ ) to a final temperature (e.g., 250  $^{\circ}\text{C}$ ) to ensure proper separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass-to-charge ( $m/z$ ) range of approximately 40-400 amu.

## Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,3-Dimethyl-1-indanone**.

## Spectroscopic Analysis Workflow for 3,3-Dimethyl-1-indanone



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## References

- 1. 3,3-Dimethyl-1-indanone | C<sub>11</sub>H<sub>12</sub>O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]
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